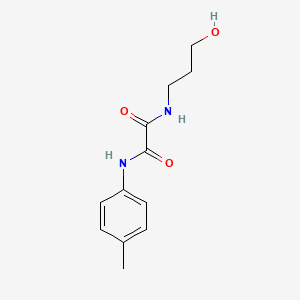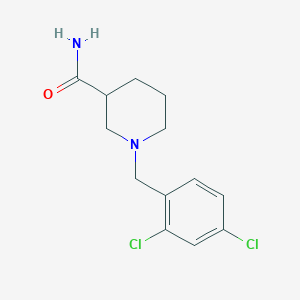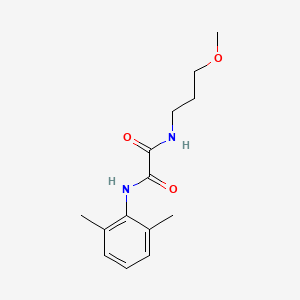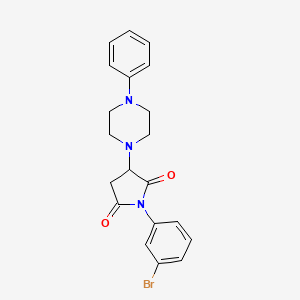![molecular formula C19H20BrNO4 B5205427 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine](/img/structure/B5205427.png)
4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine, also known as BMBM, is a synthetic compound used in scientific research. It belongs to the class of benzoylmorpholine derivatives and has been studied for its potential pharmacological applications.
Mecanismo De Acción
The mechanism of action of 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine has also been shown to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has been shown to have a number of potential pharmacological applications. However, a limitation of using 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine. One direction is to further investigate its mechanism of action, which may provide insights into its potential pharmacological applications. Another direction is to study its effects in vivo, using animal models of cancer and inflammation. Additionally, it may be possible to modify the structure of 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine to improve its pharmacological properties, such as its potency and selectivity.
Métodos De Síntesis
The synthesis of 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine involves a multi-step process that starts with the reaction of 3-bromo-4-methoxybenzaldehyde with benzylamine to form the corresponding Schiff base. This is followed by the reduction of the Schiff base with sodium borohydride to give the corresponding amine. The amine is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding ester. The final step involves the cyclization of the ester with morpholine in the presence of a base to give 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine.
Aplicaciones Científicas De Investigación
4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine has been studied for its potential pharmacological applications. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages.
Propiedades
IUPAC Name |
(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-23-17-12-15(19(22)21-7-9-24-10-8-21)11-16(20)18(17)25-13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNGOSHFSDBEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N2CCOCC2)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzyloxy)-3-bromo-5-methoxyphenyl](morpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5205353.png)



![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5205371.png)
![N-{2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide sulfate hydrate](/img/structure/B5205377.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B5205381.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5205389.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2,5-dichlorobenzamide dihydrochloride](/img/structure/B5205396.png)

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5205411.png)


![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)